3-(Methylamino)thietane 1,1-dioxide
Description
3-(Methylamino)thietane 1,1-dioxide (CAS RN: 88511-13-1) is a sulfur-containing heterocyclic compound with the molecular formula C₃H₇NO₂S and a molecular weight of 121.154 g/mol. It features a four-membered thietane ring (a saturated sulfur heterocycle) substituted with a methylamino group (-NHCH₃) and two sulfonyl oxygen atoms at the 1,1-positions (sulfone group) .
Properties
IUPAC Name |
N-methyl-1,1-dioxothietan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-5-4-2-8(6,7)3-4/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFCJSGMKUPHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)thietane 1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to form 3-aminothietane 1,1-dioxides . This reaction is regioselective and occurs under kinetic control. The general scheme can be represented as follows:
R1RN+SO2→R1RN−SO2→[H]→R1RN−S
The stereoselectivity of the process indicates that the addition of sulfene to the enamine is a concerted [π2s + π2a]-cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium phenolates and thiophenolates are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: 3-aryloxythietane-1,1-dioxides and 3-phenylsulfanylthietane-1,1-dioxides.
Scientific Research Applications
3-(Methylamino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antidepressant properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methylamino)thietane 1,1-dioxide involves interaction with various neurotransmitter systems. It acts on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission . The compound likely stimulates serotonergic 5HT1A-receptors and/or blocks 5HT2A/2C-receptors and/or α2-adrenergic receptors. Dopaminergic and cholinergic receptors may also be involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thietane 1,1-dioxides exhibit diverse pharmacological and synthetic utility. Below is a detailed comparison of 3-(methylamino)thietane 1,1-dioxide with analogous compounds, focusing on structural features, synthesis, reactivity, and applications.
Thietane 1,1-Dioxides with Varying Amino Substituents
Key Differences :
- Electron Effects: Methylamino (-NHCH₃) is electron-donating, enhancing nucleophilicity at nitrogen, whereas trifluoromethyl (-CF₃) is electron-withdrawing, stabilizing adjacent groups .
- Bioactivity: The methylamino derivative shows promise in neurological targets (e.g., MAO inhibition), while trifluoromethyl analogs are prioritized for metabolic stability .
Thietane 1,1-Dioxides vs. Larger Heterocyclic Sulfones
Key Differences :
- Ring Strain : Thietane derivatives are more reactive due to 4-membered ring strain, enabling unique cyclization/alkylation pathways .
- Pharmacological Targets : Larger heterocycles (e.g., benzoisothiazoles) target bacterial enzymes, while thietanes are explored for neurological targets .
Physicochemical and Pharmacological Properties
Key Trends :
- Stability : Sulfone groups enhance metabolic stability compared to sulfides or sulfoxides.
- Reactivity : Chloro-substituted derivatives undergo facile nucleophilic substitution or elimination .
Biological Activity
3-(Methylamino)thietane 1,1-dioxide, also known as N-methyl-1,1-dioxothietan-3-amine, is a sulfur-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name: N-methyl-1,1-dioxothietan-3-amine
- Molecular Formula: C4H9NO2S
- Molecular Weight: 135.19 g/mol
- InChI Key: FEFCJSGMKUPHMY-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to influence:
- Serotonergic System: Potential modulation of serotonin levels, which may contribute to antidepressant effects.
- Noradrenergic System: Interaction with norepinephrine pathways may affect mood and anxiety.
- Dopaminergic System: Possible involvement in reward and pleasure pathways.
- Cholinergic System: Effects on memory and learning processes.
Pharmacological Properties
Research indicates that this compound may exhibit significant biological activity, particularly as an antidepressant. Studies have explored its efficacy in animal models of depression, showing promising results in improving mood-related behaviors .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound:
- Antidepressant Activity : A study conducted on rodent models demonstrated that administration of the compound led to a significant reduction in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test and tail suspension test were utilized to assess the effects.
- Neurotransmitter Analysis : In vitro studies indicated that the compound increased serotonin and norepinephrine levels in synaptic clefts, suggesting a mechanism similar to that of traditional antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors) .
- Cognitive Function : Preliminary research has suggested that the compound may enhance cognitive function through cholinergic modulation, although further studies are necessary to confirm these findings .
Q & A
Q. What are the common synthetic routes for 3-(methylamino)thietane 1,1-dioxide, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves cycloaddition reactions or alkylation of sulfonamides. For example, thietane 1,1-dioxide derivatives can be synthesized via the reaction of enamines with sulfene (CH₂=SO₂), followed by selective functionalization . Key parameters include solvent choice (e.g., ethanol vs. water for thiirane-thietane rearrangement selectivity) , temperature control (0–10°C for peroxide-mediated oxidations) , and purification via chromatography . Yield optimization requires careful monitoring of steric hindrance from substituents like methyl groups, which may slow reaction kinetics .
Q. Which analytical techniques are most effective for characterizing the structure of this compound?
X-ray crystallography is the gold standard for resolving the three-dimensional conformation of the thietane ring and substituent orientation . Nuclear magnetic resonance (NMR) spectroscopy is critical for probing electronic environments:
- ¹H NMR : Identifies methylamino group protons (δ ~2.5–3.0 ppm) and thietane ring protons (δ ~3.8–4.9 ppm, depending on substituent effects) .
- ¹³C NMR : Confirms sulfur oxidation states via chemical shifts for sulfone carbons (δ ~55–65 ppm) . Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, particularly for thietane 1,1-dioxides, which exhibit characteristic loss of SO₂ .
Q. How does the stability of this compound vary under different storage conditions?
The compound is hygroscopic and prone to decomposition under acidic or basic conditions. Storage recommendations include:
- Temperature : –20°C in airtight containers to prevent hydrolysis .
- Solvent : Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for long-term stability .
- Light Sensitivity : Amber vials to avoid photodegradation, as UV exposure can induce ring-opening reactions .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective formation of this compound derivatives?
Stereoselectivity arises from the interplay of electronic and steric factors. For example, in cycloaddition reactions with sulfenes, the enamine’s electron-rich double bond attacks the electrophilic sulfene sulfur, forming a zwitterionic intermediate. The thietane ring closure is guided by the minimization of steric clash between the methylamino group and sulfone moieties . Computational studies (e.g., DFT) suggest that transition-state puckering of the thietane ring favors the cis configuration when bulky substituents are present .
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Discrepancies in MAO inhibition or analgesic activity may stem from:
- Assay Variability : Differences in enzyme sources (e.g., human vs. rat MAO-B) or substrate concentrations .
- Purity : Impurities from incomplete sulfone reduction (e.g., residual thietane 1-oxide) can skew results . Mitigation strategies include:
- HPLC-Purity Correlation : Validate bioactivity against compounds with ≥98% purity (by COA) .
- Dose-Response Curves : Use IC₅₀ values normalized to control assays to account for batch-to-batch variability .
Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?
Molecular dynamics (MD) simulations and frontier molecular orbital (FMO) theory highlight the sulfone group’s electron-withdrawing effect, which polarizes the thietane ring and enhances susceptibility to nucleophilic attack at the 3-position. Key parameters include:
Q. How does the methylamino group influence the compound’s pharmacokinetic properties in preclinical models?
The methylamino moiety enhances blood-brain barrier permeability due to its small size and moderate lipophilicity (logP ~1.2). However, in vivo studies in rodents show rapid hepatic clearance via cytochrome P450-mediated N-demethylation, necessitating prodrug strategies for sustained activity . Metabolite identification using LC-MS/MS is recommended to track degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
